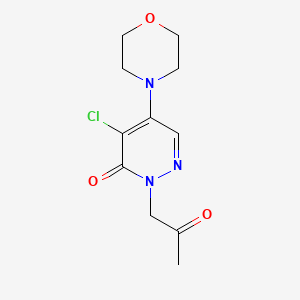
4-chloro-5-morpholino-2-(2-oxopropyl)-3(2H)-pyridazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-5-morpholino-2-(2-oxopropyl)-3(2H)-pyridazinone is a useful research compound. Its molecular formula is C11H14ClN3O3 and its molecular weight is 271.7. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthetic Chemistry and Derivative Development
A study by Sukuroglu et al. (2012) involved the synthesis of new 3(2H)-pyridazinone derivatives, which were tested for their antibacterial, antifungal, antimycobacterial, and cytotoxic activities. The compounds exhibited promising antimicrobial activities, especially against both Gram-positive and Gram-negative bacteria, highlighting the chemical's potential as a basis for developing new antimicrobial agents Sukuroglu et al., 2012.
Biological Activity Evaluation
Research by Maki et al. (1988) explored the photochemical oxidation of a related compound, "4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone" (Emorfazone), identifying several metabolites through UV-visible light irradiation in the presence of specific oxidizers. This study provides insights into the drug's metabolic pathways and potential oxidative modifications, which could be relevant for understanding its mechanism of action and optimizing its therapeutic efficacy Maki et al., 1988.
Pharmacological Applications
Takaya et al. (1979) reported on the analgesic and anti-inflammatory properties of 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone and related compounds. Their findings suggest that these compounds could serve as potent analgesic and anti-inflammatory agents, with some derivatives showing more potency and lower toxicity compared to existing medications Takaya et al., 1979.
Structural and Mechanistic Studies
Dede, Avcı, and Bahçelī (2018) conducted a comprehensive study on "4-ethoxy-2-methyl-5-(4-morpholinyl)-3(2H)-pyridazinone" (or emarfazone), utilizing various spectroscopic techniques and density functional theory (DFT) calculations. Their work, aimed at understanding the compound's molecular structure, vibrational frequencies, and electronic properties, provides valuable information for the design of new drugs with optimized properties Dede, Avcı, & Bahçelī, 2018.
Agricultural Applications
Norman and John (1987) investigated the effects of a substituted pyridazinone herbicide on lipid biosynthesis pathways in Arabidopsis thaliana, demonstrating its impact on the desaturation of linoleic acid in chloroplast membranes. Such studies help in understanding the mode of action of herbicides and in designing compounds with specific targets to minimize environmental impact Norman & John, 1987.
Propriétés
IUPAC Name |
4-chloro-5-morpholin-4-yl-2-(2-oxopropyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O3/c1-8(16)7-15-11(17)10(12)9(6-13-15)14-2-4-18-5-3-14/h6H,2-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTGPEOWZLIPXRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN1C(=O)C(=C(C=N1)N2CCOCC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>40.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49666047 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(Z)-2-Cyano-N-[5-(diethylsulfamoyl)-2-pyrrolidin-1-ylphenyl]-3-phenylprop-2-enamide](/img/structure/B2598854.png)
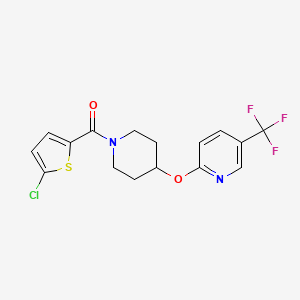
![N-[(3-Methoxy-1,2-oxazol-5-yl)methyl]prop-2-enamide](/img/structure/B2598858.png)
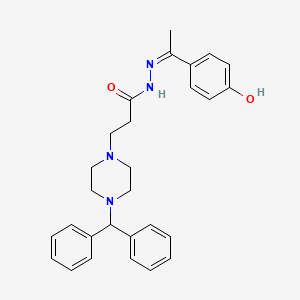
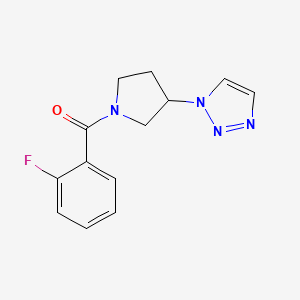
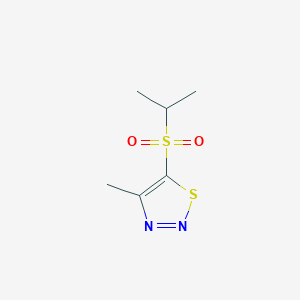
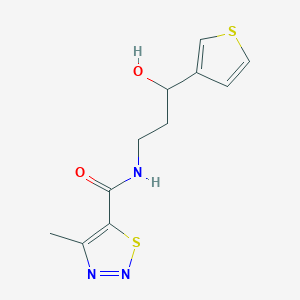
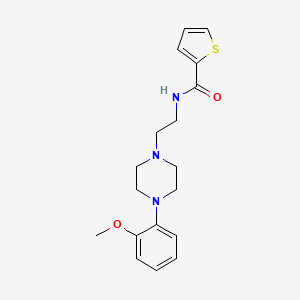
![2-[3-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2598869.png)

![Ethyl 2-[[5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]butanoate](/img/structure/B2598872.png)
![N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}adamantane-1-carboxamide](/img/structure/B2598874.png)
![3-Methylimidazo[1,2-a]pyridin-6-amine;dihydrochloride](/img/structure/B2598875.png)
![(Z)-N-(3-(2-ethoxyethyl)-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide](/img/structure/B2598876.png)
